Home > Products > Screening Compounds P9304 > Linkable sunitinib analogue
Linkable sunitinib analogue -

Linkable sunitinib analogue

Catalog Number: EVT-1591048
CAS Number:
Molecular Formula: C19H21FN4O2
Molecular Weight: 356.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Linkable sunitinib analogue is an analogue of sunitinib in which the 2-(diethylamino)ethyl amide group is replaced by 3-aminopropyl. It is a member of pyrroles, a monocarboxylic acid amide, an organofluorine compound and a member of oxindoles. It derives from a sunitinib.
Overview

Linkable sunitinib analogue refers to a modified version of the original sunitinib compound, designed to enhance its therapeutic efficacy by allowing for conjugation with targeting agents. Sunitinib itself is a multi-targeted receptor tyrosine kinase inhibitor, primarily used in cancer treatment due to its anti-angiogenic and anti-tumor properties. The development of linkable analogues aims to improve specificity and reduce side effects by facilitating targeted delivery to tumor sites.

Source

Sunitinib was first developed by Pfizer and has been approved for various cancers, including gastrointestinal stromal tumors and renal cell carcinoma. The original compound's structure has been extensively studied, leading to the synthesis of several analogues that maintain its pharmacological properties while introducing functional groups for conjugation with other molecules .

Classification

Linkable sunitinib analogues fall under the category of anticancer agents, specifically as receptor tyrosine kinase inhibitors. They are classified based on their ability to inhibit specific kinases involved in tumor growth and angiogenesis, such as vascular endothelial growth factor receptors and platelet-derived growth factor receptors .

Synthesis Analysis

Methods

The synthesis of linkable sunitinib analogues involves several strategic modifications to the original compound's structure. A notable method includes the use of readily available starting materials, which simplifies the synthesis process compared to earlier methods that required expensive reagents .

Technical Details:

  1. Starting Materials: Commonly used compounds include tert-butyl and ethyl acetoacetate.
  2. Key Steps:
    • Conversion of acid aldehyde to imidazolide.
    • Coupling reactions with various substituents at the C4 position of the indolin-2-one core, which is crucial for maintaining kinase inhibition while introducing linkable groups .
  3. Yield: The new synthesis routes have reported yields around 75-81% for various intermediates .
Molecular Structure Analysis

Structure

The molecular structure of linkable sunitinib analogues retains the indolin-2-one core characteristic of sunitinib, with modifications at specific positions to introduce linkable functionalities. These modifications are designed to facilitate conjugation without significantly altering the compound's pharmacological profile.

Data

  • Molecular Formula: C22H26N2O2
  • Molecular Weight: Approximately 354.46 g/mol
  • Structural Features: The analogues maintain a similar three-dimensional conformation to enable effective binding to target receptors while allowing additional groups for conjugation .
Chemical Reactions Analysis

Reactions

The chemical reactions involved in synthesizing linkable sunitinib analogues typically include:

  1. Coupling Reactions: These reactions allow for the attachment of peptide or other targeting moieties.
  2. Functionalization: Introduction of functional groups that can react with biological targets or imaging agents.

Technical Details:

  • The reactions are often performed under mild conditions to preserve the integrity of sensitive functional groups.
  • Mass spectrometry is routinely used for characterization and validation of synthesized compounds .
Mechanism of Action

Process

Linkable sunitinib analogues exert their effects primarily through inhibition of receptor tyrosine kinases involved in tumor growth and angiogenesis. The mechanism involves:

  1. Binding: The analogues bind competitively to the ATP-binding site of target kinases.
  2. Inhibition: This binding inhibits downstream signaling pathways that promote cell proliferation and angiogenesis.

Data

Studies have shown that these analogues maintain a low nanomolar range of inhibition constants similar to those observed with native sunitinib, indicating preserved potency against key receptors such as vascular endothelial growth factor receptor-2 and platelet-derived growth factor receptor-beta .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically crystalline solids.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide and slightly soluble in water.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Reactivity: Reacts with nucleophiles during conjugation processes, allowing for the attachment of various targeting groups.

Relevant analyses often include thermal stability assessments and solubility studies to ensure adequate formulation for therapeutic use .

Applications

Linkable sunitinib analogues have significant potential in scientific research and clinical applications:

The development of linkable sunitinib analogues represents a promising avenue in cancer therapeutics, combining established efficacy with innovative delivery mechanisms aimed at improving patient outcomes.

Rationale for Developing Linkable Sunitinib Analogues in Targeted Therapies

Sunitinib (SU11248) remains a cornerstone multi-targeted tyrosine kinase inhibitor (TKI) therapy for advanced renal cell carcinoma (RCC), gastrointestinal stromal tumors (GIST), and pancreatic neuroendocrine tumors (pNET). However, its clinical utility is constrained by intrinsic pharmacological limitations. The development of linkable sunitinib analogues represents a sophisticated chemical biology strategy to overcome these barriers through structural modifications that enable conjugation to tumor-directed carriers while preserving anti-angiogenic and antitumor activity.

Overcoming Pharmacokinetic Limitations of Parent Compound Sunitinib

The native sunitinib molecule exhibits suboptimal pharmacokinetic properties that impede therapeutic efficacy. Key limitations include:

  • Variable Bioavailability and Exposure: Sunitinib displays substantial interpatient pharmacokinetic variability (35.7 L/h clearance in a 70 kg patient) and dose-dependent toxicity that necessitates treatment interruptions or dose reductions [2] [7]. Higher area under the curve (AUC) correlates with improved progression-free survival in RCC, but achieving target exposures (total trough concentration ≥50 ng/mL for the 4/2 schedule) is clinically challenging [2] [7].
  • Metabolic Instability: Rapid hepatic CYP3A4-mediated conversion to the active metabolite SU12662 (23–37% of total exposure) contributes to unpredictable systemic exposure. SU12662 exhibits an extended half-life (80–110 h) but similar target profiles, complicating exposure-response relationships [7] [8].
  • Lysosomal Sequestration: Sunitinib accumulates intracellularly within acidic lysosomal compartments, reducing its cytoplasmic bioavailability and contributing to treatment resistance [1].

Table 1: Pharmacokinetic Limitations of Sunitinib vs. Advantages of Linkable Analogues

ParameterNative SunitinibLinkable AnaloguesImpact
Systemic Clearance35.7 L/h (high interpatient variability)Reduced via carrier-mediated deliveryEnhanced and consistent tumor exposure [2] [5]
Tumor AccumulationPassive diffusion-limitedActive targeting (e.g., sigma receptors, megalin)28-fold renal AUC increase with 17864-lysozyme [5]
Intracellular DistributionLysosomal sequestration (↓ bioactivity)Controlled release from endosomesBypasses sequestration; sustains cytoplasmic kinase inhibition [3]

Chemical modifications generate conjugatable analogues like SB1 (carboxylic acid-modified sunitinib) and 17864 (pyridyl-modified analogue). These retain target affinity while introducing functional groups (–COOH, pyridyl) enabling conjugation without blocking the oxindole core essential for kinase binding [2] [5] [6].

Enhancing Tumor-Specific Delivery Through Conjugation Strategies

Linkable analogues serve as chemical "handles" for conjugation to macromolecular carriers that exploit pathological features of tumors:

  • Polymeric Micelles: Sunitinib base encapsulated in anisamide-functionalized PLGA-PEG-MBA micelles (SUNb-PM) targets sigma receptors overexpressed in melanoma. This system delivers 4.7-fold higher intratumoral sunitinib concentrations versus free drug, remodels tumor vasculature, and depletes immunosuppressive myeloid-derived suppressor cells (MDSCs) [3].
  • Protein Carriers: Conjugation of analogue 17864 to lysozyme via a platinum(II)-based linker (ULS™) enables megalin receptor-mediated uptake in renal proximal tubules. This achieves 28-fold higher renal AUC than equimolar sunitinib and sustains drug levels for >72 hours post-dose [5].
  • Peptide-Drug Conjugates: Carboxylic acid-bearing analogues (e.g., SB1) enable amide coupling to tumor-homing peptides (e.g., gonadotropin-releasing hormone analogs). This selectively delivers sunitinib to receptors overexpressed in breast and prostate cancers [2] [4].

Table 2: Conjugation Platforms for Linkable Sunitinib Analogues

Conjugate SystemAnalog UsedTargeting MechanismKey Outcome
PLGA-PEG-MBA MicellesSunitinib baseSigma receptor-mediated endocytosisReprogrammed tumor immune microenvironment; enhanced T-cell infiltration [3]
Lysozyme-17864-ULS17864Megalin receptor (renal proximal tubules)28-fold ↑ renal AUC; sustained release over 72h [5]
GnRH-SB1 peptide conjugateSB1GnRH receptor (prostate/breast)Selective cytotoxicity in receptor-positive cells [2] [4]

These systems overcome the enhanced permeability and retention (EPR) effect dependency of passive nanoparticle delivery by incorporating active targeting ligands that bind receptors abundant in tumor vasculature or parenchyma [3] [5].

Addressing Off-Target Toxicity via Carrier-Mediated Localization

Off-target kinase inhibition by sunitinib drives significant toxicities:

  • Cardiotoxicity: Inhibition of AMP-activated protein kinase (AMPK) disrupts cardiac mitochondrial metabolism, causing energy compromise and left ventricular dysfunction [10].
  • Cutaneous Toxicity: Multi-kinase inhibition (VEGFR, PDGFR, c-KIT) in skin induces hand-foot syndrome, rash, and hair depigmentation [2].
  • Hematologic Effects: Off-target suppression of FLT3 and RET kinases contributes to thrombocytopenia and thyroid dysfunction [1].

Linkable analogues conjugated to tumor-directed carriers minimize systemic exposure:

  • Renal-Targeted 17864-Lysozyme: Delivers sunitinib payloads specifically to megalin-expressing renal tubules. Reduces systemic AUC by >90% versus free sunitinib, mitigating cardiac and hepatic exposure [5].
  • Tumor-Primed Release: Conjugates leverage hydrolytic enzymes (esterases, cathepsins) enriched in tumors to liberate active sunitinib analogues intracellularly. SB1-lysozyme releases drug via lysosomal proteolysis, restricting cytotoxicity to target cells [2] [5].
  • Reduced Viable Metabolites: Unlike sunitinib (extensively metabolized to SU12662), conjugates like 17864-lysozyme release analogues resistant to further CYP3A4 metabolism, minimizing systemic metabolite-driven toxicity [5].

Properties

Product Name

Linkable sunitinib analogue

IUPAC Name

N-(3-aminopropyl)-5-[(Z)-(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide

Molecular Formula

C19H21FN4O2

Molecular Weight

356.4 g/mol

InChI

InChI=1S/C19H21FN4O2/c1-10-16(23-11(2)17(10)19(26)22-7-3-6-21)9-14-13-8-12(20)4-5-15(13)24-18(14)25/h4-5,8-9,23H,3,6-7,21H2,1-2H3,(H,22,26)(H,24,25)/b14-9-

InChI Key

ZJVJBYFEMNIAJZ-ZROIWOOFSA-N

Canonical SMILES

CC1=C(NC(=C1C(=O)NCCCN)C)C=C2C3=C(C=CC(=C3)F)NC2=O

Isomeric SMILES

CC1=C(NC(=C1C(=O)NCCCN)C)/C=C\2/C3=C(C=CC(=C3)F)NC2=O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.